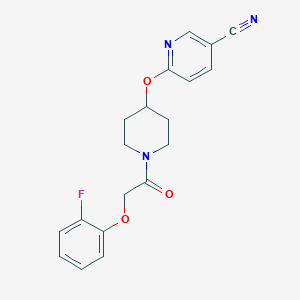

6-((1-(2-(2-Fluorophenoxy)acetyl)piperidin-4-yl)oxy)nicotinonitrile

Description

Properties

IUPAC Name |

6-[1-[2-(2-fluorophenoxy)acetyl]piperidin-4-yl]oxypyridine-3-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18FN3O3/c20-16-3-1-2-4-17(16)25-13-19(24)23-9-7-15(8-10-23)26-18-6-5-14(11-21)12-22-18/h1-6,12,15H,7-10,13H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPQODMRYTJRRMG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1OC2=NC=C(C=C2)C#N)C(=O)COC3=CC=CC=C3F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18FN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-((1-(2-(2-Fluorophenoxy)acetyl)piperidin-4-yl)oxy)nicotinonitrile typically involves multiple steps, starting with the preparation of intermediate compounds. One common method includes the reaction of 2-(2-fluorophenoxy)acetic acid with piperidine to form an intermediate, which is then reacted with nicotinonitrile under specific conditions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for scale-up, such as the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-((1-(2-(2-Fluorophenoxy)acetyl)piperidin-4-yl)oxy)nicotinonitrile can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert certain functional groups within the molecule to their reduced forms.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives .

Scientific Research Applications

Biological Activities

Research indicates that 6-((1-(2-(2-Fluorophenoxy)acetyl)piperidin-4-yl)oxy)nicotinonitrile exhibits various biological activities:

- Antitumor Activity : Preliminary studies suggest that this compound may inhibit the proliferation of certain cancer cell lines. Its structural components may interact with specific molecular targets involved in cancer growth, making it a candidate for further investigation in oncology.

- Neuroprotective Effects : The piperidine derivative has shown promise in neuroprotection, potentially offering benefits in neurodegenerative diseases. Its ability to cross the blood-brain barrier could facilitate therapeutic applications in conditions like Alzheimer's and Parkinson's disease.

- Antidepressant Properties : Some studies have indicated that compounds similar to this compound may exhibit antidepressant-like effects in animal models, suggesting a role in treating mood disorders.

Case Study 1: Antitumor Activity

A study published in the Journal of Medicinal Chemistry evaluated the efficacy of various piperidine derivatives, including this compound, against breast cancer cell lines. The results demonstrated a significant reduction in cell viability at specific concentrations, indicating potential as an anticancer agent .

Case Study 2: Neuroprotective Effects

In an experimental model of neurodegeneration, researchers assessed the neuroprotective effects of this compound on neuronal cells exposed to oxidative stress. The findings revealed that treatment with this compound significantly reduced cell death and improved cell survival rates, supporting its potential for therapeutic use in neurodegenerative diseases .

Case Study 3: Antidepressant Properties

A behavioral study involving mice subjected to stress-induced depression tested the antidepressant-like effects of the compound. Results indicated that administration led to significant improvements in depressive symptoms compared to controls, highlighting its potential role in mood disorder treatments .

Mechanism of Action

The mechanism of action of 6-((1-(2-(2-Fluorophenoxy)acetyl)piperidin-4-yl)oxy)nicotinonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in key biochemical processes .

Comparison with Similar Compounds

Key Structural Differences

The compound 6-(1-Adamantyl)-2-[(1-methyl-2-oxopropyl)sulfanyl]-4-(trifluoromethyl)nicotinonitrile () serves as a relevant structural analog. Below is a comparative analysis:

Hypothesized Pharmacological Properties

- Target Compound: The fluorophenoxy group may enhance binding to aromatic residues in kinase pockets, while the acetyl-piperidine could improve water solubility and reduce hepatic clearance. Fluorine’s electronegativity may stabilize interactions with target proteins .

-

- The adamantyl group’s rigidity and hydrophobicity might favor penetration into lipid-rich tissues but reduce oral bioavailability.

- The trifluoromethyl (CF3) group increases lipophilicity and metabolic resistance, whereas the sulfanyl moiety could lead to oxidative metabolism (e.g., sulfoxide formation) .

Research Findings and Limitations

- Available Data : Direct comparative studies between these compounds are absent in the provided evidence. The analog from lacks pharmacological data, limiting quantitative comparisons.

- Theoretical Insights: The target compound’s smaller size (vs. adamantyl analog) may improve tissue penetration but reduce target selectivity. Adamantyl’s bulkiness in the analog could hinder binding to flat enzymatic pockets, whereas the target’s fluorophenoxy group offers a balance of size and polarity.

Biological Activity

6-((1-(2-(2-Fluorophenoxy)acetyl)piperidin-4-yl)oxy)nicotinonitrile, identified by its CAS number 1426314-63-7, is a synthetic compound with potential therapeutic applications. This article reviews its biological activity, focusing on its antibacterial, antifungal, and antiviral properties, along with relevant structure-activity relationships (SAR).

Chemical Structure and Properties

The molecular formula of this compound is C19H18FN3O3, with a molecular weight of 355.4 g/mol. The compound features a piperidine ring substituted with a fluorophenoxyacetyl group and a nicotinonitrile moiety, which may contribute to its biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C19H18FN3O3 |

| Molecular Weight | 355.4 g/mol |

| CAS Number | 1426314-63-7 |

The biological activity of this compound is hypothesized to be mediated through interactions with specific molecular targets such as enzymes and receptors. The fluorophenoxy group enhances binding affinity, while the piperidine and nicotinonitrile components contribute to the compound's stability and overall efficacy .

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of various piperidine derivatives, including those structurally related to this compound. For instance, derivatives have shown significant activity against both Gram-positive and Gram-negative bacteria.

Case Study: Antibacterial Efficacy

In vitro testing of similar piperidine compounds revealed minimum inhibitory concentration (MIC) values ranging from 3.125 to 100 mg/mL against various bacterial strains, including E. coli and Staphylococcus aureus. Specific derivatives demonstrated MIC values as low as 0.0048 mg/mL against Bacillus mycoides and Candida albicans .

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| E. coli | 0.0195 |

| Bacillus mycoides | 0.0048 |

| C. albicans | 0.039 |

Antifungal Activity

The antifungal activity of related compounds has also been documented, with several exhibiting potent effects against fungal pathogens such as Candida albicans. The structure of the compound suggests that modifications in the piperidine or phenoxy groups can influence antifungal efficacy .

Antiviral Activity

Emerging research indicates that compounds similar to this compound may possess antiviral properties, particularly against viruses like Dengue virus (DENV). In experimental models, selective inhibitors targeting host kinases showed promising antiviral effects, suggesting potential therapeutic applications for this class of compounds .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of compounds like this compound. Variations in substituents on the piperidine ring significantly affect antibacterial potency and selectivity .

Key Observations:

- Electron-donating groups on the piperidine ring enhance antibacterial activity.

- Substitutions at specific positions (C2 and C6 of the piperidine ring) correlate with increased inhibitory effects against tested bacterial strains.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 6-((1-(2-(2-Fluorophenoxy)acetyl)piperidin-4-yl)oxy)nicotinonitrile, and how do reaction conditions influence yield?

- Methodology : Multi-step synthesis typically involves:

- Step 1 : Functionalization of the piperidin-4-yloxy moiety via nucleophilic substitution or Mitsunobu reactions to introduce the 2-(2-fluorophenoxy)acetyl group .

- Step 2 : Coupling the modified piperidine intermediate with a nicotinonitrile core using Pd-catalyzed cross-coupling or SNAr reactions .

Q. How can structural confirmation be achieved for this compound?

- Analytical Workflow :

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent positions and piperidine ring conformation. Fluorine coupling patterns in ¹⁹F NMR validate the 2-fluorophenoxy group .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular formula (e.g., [M+H]⁺ peak at m/z calculated for C₁₉H₁₇F₂N₃O₃) .

- X-ray Crystallography : For unambiguous confirmation of stereochemistry and intermolecular interactions (e.g., hydrogen bonding with cyano groups) .

Q. What solvent systems are optimal for solubility and stability studies?

- Solubility : Test in DMSO (≥10 mM for biological assays) and aqueous buffers (pH 7.4) with ≤1% DMSO for in vitro work .

- Stability : Monitor degradation via HPLC under accelerated conditions (40°C, 75% humidity). Use LC-MS to identify hydrolysis by-products (e.g., cleavage of the acetyl-piperidine bond) .

Advanced Research Questions

Q. How can computational methods predict reactivity and regioselectivity in derivative synthesis?

- Approach :

- DFT Calculations : Optimize transition states for SNAr reactions at the nicotinonitrile’s C-6 position to predict substituent effects .

- Molecular Dynamics (MD) : Simulate solvent interactions to guide solvent selection for nucleophilic substitutions .

- Case Study : ICReDD’s quantum chemical reaction path search methods reduce trial-and-error by modeling energy barriers for piperidine acylation steps .

Q. What strategies resolve contradictions in biological activity data across studies?

- Root Causes : Variability in assay conditions (e.g., cell line purity, compound aggregation) or impurities from incomplete purification (e.g., residual Pd catalysts) .

- Solutions :

- Dose-Response Reproducibility : Validate IC₅₀ values across ≥3 independent assays with internal controls.

- Orthogonal Assays : Combine enzymatic (e.g., kinase inhibition) and cellular (e.g., apoptosis) assays to confirm target engagement .

Q. How does the fluorophenoxy group influence pharmacokinetic properties?

- Metabolism Studies : Use liver microsomes (human/rodent) to assess oxidative defluorination or CYP450-mediated degradation. LC-MS/MS quantifies metabolites like 2-hydroxyphenoxy derivatives .

- LogP/D Analysis : Compare experimental LogP (via shake-flask method) with computational predictions (e.g., SwissADME) to refine bioavailability models .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

- Scale-Up Risks : Racemization at the piperidine center during prolonged heating or acidic conditions.

- Mitigation :

- Asymmetric Catalysis : Use chiral ligands (e.g., BINAP) in Pd-catalyzed steps .

- In-line Analytics : PAT (Process Analytical Technology) tools like FTIR for real-time monitoring of intermediate stereochemistry .

Methodological Resources

Table 1 : Key Analytical Techniques for Quality Control

Table 2 : Computational Tools for Reaction Optimization

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.